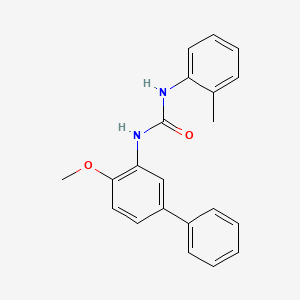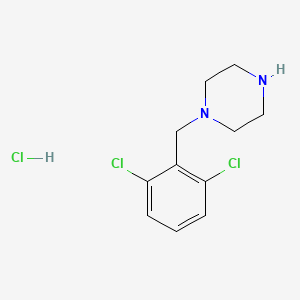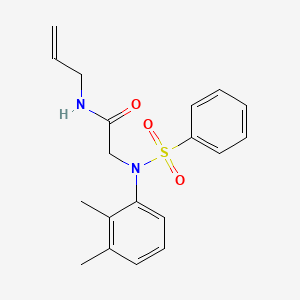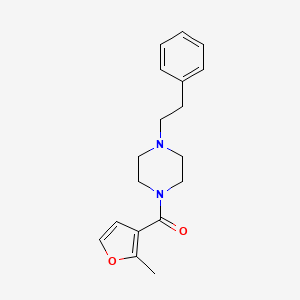
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea, also known as MBPU, is a chemical compound that has been extensively studied for its potential biological and pharmacological applications. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its effects on biochemical and physiological processes.
作用机制
The mechanism of action of N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Additionally, this compound has been found to inhibit the activity of nuclear factor-kappa B, which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. Moreover, this compound has been shown to inhibit the replication of HIV-1 and other viruses, which can potentially lead to the development of new antiviral therapies.
实验室实验的优点和局限性
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has several advantages for lab experiments, including its high purity and stability. Additionally, this compound is relatively easy to synthesize, which makes it a convenient compound for research purposes. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea. One potential direction is to investigate the effects of this compound on other types of cancer cells and to explore its potential as a cancer therapy. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify its molecular targets. Moreover, the development of new formulations and delivery methods for this compound could potentially improve its efficacy and reduce its toxicity.
合成方法
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea can be synthesized using different methods, including the reaction of 4-methoxy-3-biphenylamine with 2-methylphenyl isocyanate. This reaction yields this compound as a white crystalline solid with a melting point of 190-192°C. Other methods of synthesis have also been reported, including the reaction of 4-methoxy-3-biphenylamine with 2-methylphenyl carbamate in the presence of a catalyst.
科学研究应用
N-(4-methoxy-3-biphenylyl)-N'-(2-methylphenyl)urea has been extensively studied for its potential biological and pharmacological applications. This compound has been investigated for its anticancer, anti-inflammatory, and antiviral activities. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to have antiviral activity against HIV-1 and other viruses.
属性
IUPAC Name |
1-(2-methoxy-5-phenylphenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-8-6-7-11-18(15)22-21(24)23-19-14-17(12-13-20(19)25-2)16-9-4-3-5-10-16/h3-14H,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGFABXBJWBDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4898003.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4898007.png)


![2-(1-adamantyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4898034.png)
![5-(3,5-dichloro-2-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4898043.png)
![potassium naphtho[2,1-b]furan-1-ylacetate](/img/structure/B4898047.png)
![2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4898052.png)
![2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4898053.png)
![2-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4898067.png)


